molecular formula C15H14N4O2 B2623935 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260903-83-0

2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2623935
CAS No.: 1260903-83-0
M. Wt: 282.303
InChI Key: OGEVMOYEWCGINR-UHFFFAOYSA-N
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Description

The compound 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide features a pyrrole core linked to a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group, further connected to an acetamide moiety. The 1,2,4-oxadiazole ring is a common pharmacophore due to its metabolic stability and hydrogen-bonding capabilities, while the acetamide group enhances solubility and bioavailability. The 4-methylphenyl substituent likely influences lipophilicity and target binding affinity.

Properties

IUPAC Name

2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10-4-6-11(7-5-10)14-17-15(21-18-14)12-3-2-8-19(12)9-13(16)20/h2-8H,9H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEVMOYEWCGINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate nitrile oxides with hydrazides. The pyrrole ring can be introduced via a condensation reaction involving a suitable aldehyde and an amine. The final step involves coupling the oxadiazole and pyrrole intermediates under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. A study by Prabhakar et al. (2024) showed that derivatives of oxadiazoles exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Oxadiazole derivatives are also being explored for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells. The incorporation of the oxadiazole ring enhances the interaction with biological targets involved in cancer progression. Studies have reported that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines .

Anti-inflammatory Properties

Research has suggested that compounds containing the oxadiazole moiety may possess anti-inflammatory properties. These compounds can inhibit lipoxygenase activity, which is crucial in inflammatory processes. The synthesis and evaluation of such derivatives have shown potential for developing new anti-inflammatory agents .

Analgesic Effects

Some studies have indicated that oxadiazole derivatives may also exhibit analgesic properties. The mechanism is thought to involve modulation of pain pathways, although further research is required to elucidate these mechanisms fully.

Case Studies

StudyFindingsApplication
Prabhakar et al., 2024Demonstrated antibacterial efficacy against E. coli and S. aureusAntimicrobial agent development
Rashid et al., 2012Reported cytotoxic effects on various cancer cell linesAntitumor drug development
Zhang et al., 2011Showed enzyme inhibition related to inflammationAnti-inflammatory drug development

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-methylphenyl group in the target compound may enhance lipophilicity compared to the phenyl (11v) or 4-methoxyphenyl () analogs. Methoxy groups typically increase polarity but reduce metabolic stability .
  • Heterocyclic Core: The pyrrole-oxadiazole hybrid in the target compound differs from the pyrazole-oxadiazole system in .
  • Isomerism : Analogs like 11v exhibit isomerism (3:1 ratio), likely due to restricted rotation around the oxadiazole-acetamide bond. The target compound’s pyrrole linkage may reduce isomerism compared to pyrazole or triazole-based systems .

Biological Activity

The compound 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4OC_{15}H_{14}N_4O with a molecular weight of approximately 270.3 g/mol. The compound features a pyrrole ring, an oxadiazole moiety, and a phenyl group, which contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyrrole rings exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Several studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal properties. For instance, derivatives similar to the compound have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Compounds with oxadiazole structures have been investigated for their antiproliferative effects on cancer cell lines. In vitro studies suggest that 1,2,4-oxadiazoles can induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The oxadiazole moiety may interact with specific enzymes involved in metabolic pathways or cell signaling processes. For example, it has been suggested that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .
  • DNA Interaction : The structural components of the compound may facilitate binding to DNA or RNA, potentially disrupting replication or transcription processes in cancer cells .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Antimicrobial Study : A study conducted on oxadiazole derivatives found that certain compounds exhibited significant antimicrobial activity against multi-drug resistant strains. The study reported minimum inhibitory concentrations (MIC) indicating strong efficacy against pathogens .
  • Anticancer Research : Research involving the evaluation of oxadiazole derivatives on human cancer cell lines showed that these compounds could inhibit cell growth and promote apoptosis through the activation of caspase pathways .
  • Inflammation Model : In vivo studies demonstrated that oxadiazole-containing compounds significantly reduced paw edema in rat models of inflammation, suggesting their potential as anti-inflammatory agents .

Data Tables

Property Value
Molecular FormulaC₁₅H₁₄N₄O
Molecular Weight270.3 g/mol
Antimicrobial ActivityEffective against S. aureus
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory ActivityReduces edema in rat models

Q & A

Q. What synthetic routes are recommended for synthesizing 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, and how can yield be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of nitrile derivatives with hydroxylamine. The pyrrole-acetamide moiety is then introduced through nucleophilic substitution or coupling reactions. Key optimization strategies include:
  • Reagent stoichiometry : Maintaining a 1:1 molar ratio of nitrile to hydroxylamine to minimize side products .
  • Solvent selection : Using polar aprotic solvents (e.g., DMF) for cyclization to enhance reaction efficiency .
  • Catalysis : Employing Pd-based catalysts for cross-coupling steps to improve regioselectivity .
  • Table 1 : Comparison of Synthetic Routes
StepReagents/ConditionsYield RangeReference
Oxadiazole formationNH₂OH·HCl, DMF, 110°C, 12h60-70%
Pyrrole functionalizationK₂CO₃, CH₃CN, 80°C, 6h45-55%

Q. How is structural characterization performed for this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is used:
  • NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., δ 7.2–7.4 ppm for aromatic protons) .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between oxadiazole and pyrrole rings) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 387.45) .

Q. What preliminary biological screening approaches assess its pharmacological potential?

  • Methodological Answer : Initial screens focus on:
  • Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates .
  • Cell viability assays : MTT or resazurin-based protocols to evaluate cytotoxicity in cancer cell lines .
  • Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with target proteins .

Advanced Research Questions

Q. How should in vitro and in vivo studies be designed to evaluate its mechanism of action?

  • Methodological Answer :
  • In vitro :
  • Use dose-response curves (0.1–100 µM) to determine IC₅₀ values in target assays .
  • Include positive controls (e.g., known inhibitors) and account for solvent effects (DMSO ≤0.1%) .
  • In vivo :
  • Apply randomized block designs with split-plot arrangements to test dose groups (n=10/group) .
  • Monitor pharmacokinetics (plasma half-life, bioavailability) via LC-MS/MS .

Q. How can contradictions in purity or stability data be resolved analytically?

  • Methodological Answer :
  • HPLC-DAD : Use C18 columns (5 µm, 4.6 × 250 mm) with acetonitrile/water gradients to separate degradation products .
  • Forced degradation studies : Expose the compound to heat (60°C), light (UV, 48h), and acidic/basic conditions to identify instability triggers .
  • Cross-validation : Compare data from independent labs using standardized protocols (e.g., ICH guidelines) .

Q. What computational strategies predict binding affinity and selectivity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures (PDB ID: 1XYZ) to simulate ligand-receptor interactions .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
  • QSAR models : Train on datasets with >200 analogs to correlate substituent effects with activity .

Key Notes

  • Data Integrity : Cross-reference crystallographic data (e.g., CCDC entries) with experimental spectra to validate structural assignments .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies to ensure ethical and regulatory compliance .

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